(2-Methoxyethyl)benzene

Catalog No.
S793586
CAS No.
3558-60-9
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxyethyl)benzene

CAS Number

3558-60-9

Product Name

(2-Methoxyethyl)benzene

IUPAC Name

2-methoxyethylbenzene

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

CQLYXIUHVFRXLT-UHFFFAOYSA-N

SMILES

COCCC1=CC=CC=C1

solubility

Insoluble in water; soluble in oils
soluble (in ethanol)

Synonyms

(2-methoxyethyl)benzene; 1-Methoxy-2-phenylethane; 2-Phenylethyl Methyl Ether; Kewda Ether; Methyl 2-Phenethyl Ether; Methyl 2-Phenylethyl Ether; Methyl Phenethyl Ether; NSC 81229; Pandanol; β-Phenylethyl Methyl Ether

Canonical SMILES

COCCC1=CC=CC=C1

The exact mass of the compound (2-Methoxyethyl)benzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(2-Methoxyethyl)benzene (CAS 3558-60-9), also known as methyl phenethyl ether, is a high-boiling aprotic aromatic ether. It combines a non-activated benzene ring with an aliphatic ether linkage. This dual functionality provides distinct solvation properties, coordinating ability for metal ions, and thermal stability with a boiling point of 190 °C. It is widely procured as a specialty solvent, a synthetic intermediate, and a robust fragrance component for alkaline formulations [1].

Substituting (2-Methoxyethyl)benzene with simpler aromatic solvents like toluene removes the ether oxygen necessary for cation coordination and polar solvation. Conversely, substituting it with conjugated aromatic ethers like anisole fundamentally alters the electronic properties of both the ring and the oxygen, leading to hyper-reactivity in electrophilic aromatic substitutions and weaker Lewis basicity. Using its protic precursor, phenethyl alcohol, introduces a reactive hydroxyl group that acts as a competitive nucleophile, leading to side reactions such as esterification or oxidation in complex synthetic or formulation environments[1].

Thermal Processing Latitude and Solvent Volatility

(2-Methoxyethyl)benzene provides a significantly expanded high-temperature processing window compared to standard aromatic or ether solvents. With a boiling point of 190 °C, it allows for ambient-pressure reactions at temperatures where standard alternatives would require pressurized vessels. In contrast, toluene boils at 110 °C and anisole at 154 °C. This 36 °C to 80 °C advantage drastically reduces solvent loss during extended reflux and enables higher kinetic rates for sluggish reactions [1].

Evidence DimensionBoiling Point at 1 atm
Target Compound Data190 °C
Comparator Or BaselineAnisole (154 °C) and Toluene (110 °C)
Quantified Difference+36 °C vs Anisole; +80 °C vs Toluene
ConditionsStandard atmospheric pressure (1 atm)

Allows chemists and process engineers to conduct high-temperature aprotic reactions without the need for specialized pressurized reactors.

Aromatic Ring Activation and Electrophilic Reactivity

Unlike anisole, where the ether oxygen is directly attached to the aromatic ring, (2-Methoxyethyl)benzene features a two-carbon spacer. This prevents the oxygen lone pairs from delocalizing into the pi-system. Consequently, the aromatic ring in (2-Methoxyethyl)benzene is not strongly activated toward electrophilic aromatic substitution, avoiding the over-reaction and poly-substitution often seen with anisole. Furthermore, the oxygen retains full aliphatic ether basicity, altering its coordination behavior with electrophiles such as nitronium ions [1].

Evidence DimensionOxygen lone pair resonance and ring activation
Target Compound DataIsolated aliphatic ether, non-activated ring
Comparator Or BaselineAnisole (Conjugated ether, strongly activated ortho/para directing ring)
Quantified DifferenceComplete decoupling of oxygen basicity from the aromatic pi-system
ConditionsElectrophilic substitution conditions (e.g., nitration, halogenation)

Prevents uncontrolled poly-substitution during the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals.

Hydrolytic Stability in Alkaline Environments

In industrial formulations such as soaps and heavy-duty detergents, ester-based compounds degrade via alkaline hydrolysis (saponification). (2-Methoxyethyl)benzene, possessing an ether linkage, is inert to high-pH environments. When compared to structurally similar esters like phenethyl acetate, which undergo rapid cleavage in aqueous sodium hydroxide, (2-Methoxyethyl)benzene maintains structural integrity, ensuring consistent performance over extended shelf lives [1].

Evidence DimensionStability in strong alkaline media (pH > 10)
Target Compound DataStable, no hydrolysis
Comparator Or BaselinePhenethyl acetate (Rapidly hydrolyzes to phenethyl alcohol and acetate)
Quantified Difference100% retention of intact molecule vs. near-complete degradation
ConditionsAqueous alkaline solutions and soap matrices

Essential for procurement in the formulation of high-pH consumer and industrial products where ester-based alternatives fail.

Aprotic Reaction Compatibility vs. Protic Precursors

When used as a solvent or inert diluent in acylation or organometallic reactions, the aprotic nature of (2-Methoxyethyl)benzene is critical. Its precursor, phenethyl alcohol, contains a free hydroxyl group that acts as a competitive nucleophile, consuming reagents. By capping the hydroxyl group with a methyl ether, (2-Methoxyethyl)benzene eliminates protic interference while maintaining the aromatic-aliphatic solvation profile[1].

Evidence DimensionHydroxyl reactivity and protic interference
Target Compound DataAprotic, zero hydroxyl reactivity
Comparator Or BaselinePhenethyl alcohol (Protic, highly reactive with acyl chlorides/anhydrides)
Quantified DifferenceComplete elimination of competitive O-acylation or alkylation
ConditionsReactions involving strong electrophiles or bases

Maximizes yield and purity in sensitive synthetic steps by eliminating solvent-driven side reactions.

High-Temperature Aprotic Reaction Solvent

Suitable for organometallic synthesis, cross-coupling reactions, or polymerizations requiring temperatures up to 190 °C without the use of pressurized equipment, directly leveraging its 80 °C boiling point advantage over toluene[1].

Selective Electrophilic Aromatic Substitution

Serves as a precise starting material where the aromatic ring must be functionalized without the hyper-activation and poly-substitution issues associated with direct aromatic ethers like anisole [1].

Alkaline-Stable Formulation Component

A highly stable option for imparting floral or green notes in high-pH environments, such as bar soaps and industrial cleaners, where standard ester-based components rapidly saponify [1].

Non-Nucleophilic Solvation Medium

Used in processes involving highly reactive acylating agents or strong bases where structurally similar protic solvents like phenethyl alcohol would cause yield loss via competitive side reactions [1].

Physical Description

colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note

XLogP3

2.2

Density

0.945-0.951

UNII

79089Z2R3S

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1535 of 1582 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3558-60-9

Wikipedia

Methyl phenethyl ether

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, (2-methoxyethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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